molecular formula C20H18 B1583854 1,4-Dimethyl-2,5-diphenylbenzene CAS No. 20260-22-4

1,4-Dimethyl-2,5-diphenylbenzene

Cat. No.: B1583854
CAS No.: 20260-22-4
M. Wt: 258.4 g/mol
InChI Key: TUSIRMATSRRTEJ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2,5-diphenylbenzene is a useful research compound. Its molecular formula is C20H18 and its molecular weight is 258.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dimethyl-2,5-diphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18/c1-15-13-20(18-11-7-4-8-12-18)16(2)14-19(15)17-9-5-3-6-10-17/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSIRMATSRRTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=CC=CC=C2)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347390
Record name 1,4-dimethyl-2,5-diphenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20260-22-4
Record name 1,4-dimethyl-2,5-diphenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization in Substituted Benzene and Polyphenyl Compound Chemistry

1,4-Dimethyl-2,5-diphenylbenzene, also known as 2,5-diphenyl-p-xylene, is a member of two important classes of organic molecules: substituted benzenes and polyphenyl compounds. byjus.com Its core structure is a benzene (B151609) ring, a fundamental aromatic hydrocarbon with the formula C₆H₆. byjus.com In this specific molecule, four of the hydrogen atoms on the benzene ring are replaced by other groups: two methyl groups (-CH₃) and two phenyl groups (-C₆H₅). nih.gov

As a polyphenyl compound, this compound consists of multiple interconnected phenyl rings. This class of compounds is known for its thermal stability and potential for electronic conductivity, making them foundational for many advanced materials. The interactions between the adjacent phenyl rings, and the influence of the methyl substituents, are key areas of research for tailoring the properties of these materials.

Significance in Organic Semiconductor and Advanced Materials Science

Direct Synthetic Routes to this compound

Direct routes aim to construct the central benzene ring with the methyl and phenyl groups installed in a single or tandem reaction sequence.

The Diels-Alder reaction, a powerful tool in organic synthesis, can be employed to form substituted cyclohexene (B86901) rings, which can then be aromatized to yield benzene derivatives. To form a p-terphenyl-type core like this compound, a typical strategy would involve the [4+2] cycloaddition of a substituted diene with a dienophile, followed by an elimination or oxidation step to achieve aromatization.

For instance, a reaction between a suitably substituted 1,3-diene and an alkyne dienophile can generate a substituted cyclohexadiene. Subsequent loss of a small molecule or oxidation provides the aromatic product. A classic example that illustrates this principle is the reaction of tetraphenylcyclopentadienone (B147504) with an alkyne like dimethyl acetylenedicarboxylate (B1228247) or diphenylacetylene. umkc.edu This reaction proceeds via a Diels-Alder cycloaddition, followed by the expulsion of carbon monoxide to yield a highly substituted benzene ring. umkc.edu While not a direct synthesis of this compound, this showcases the power of cycloaddition-elimination strategies for accessing sterically congested polyarylbenzenes. umkc.edu A multistep synthesis project for undergraduates has been designed around a Diels-Alder reaction to create a terphenyl derivative, highlighting the reaction's utility in forming these structures. walisongo.ac.id

DieneDienophileConditionsProduct Type
TetraphenylcyclopentadienoneDimethyl acetylenedicarboxylateReflux in nitrobenzeneSubstituted Dimethyl Phthalate
TetraphenylcyclopentadienoneDiphenylacetyleneNeat, heat to refluxHexaphenylbenzene

This table illustrates representative Diels-Alder reactions for the synthesis of polyarylbenzenes. umkc.edu

Precursor-Based Synthetic Strategies for this compound Derivatives

These strategies begin with a simpler, commercially available aromatic compound, such as a substituted xylene, and introduce the phenyl groups through various C-C bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and versatile methods for synthesizing biaryls and related structures like this compound. libretexts.orgwikipedia.org The general approach involves the reaction of a dihalogenated p-xylene (B151628) with a phenyl-organometallic reagent. The precursor 1,4-dibromo-2,5-dimethylbenzene (B47692) is commercially available and serves as an ideal starting point. fishersci.comsigmaaldrich.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide. libretexts.org It is widely used due to the stability and low toxicity of the boronic acid reagents and the generally mild reaction conditions. libretexts.orgnih.gov The synthesis of this compound can be readily achieved by coupling 1,4-dibromo-2,5-dimethylbenzene with two equivalents of phenylboronic acid.

Catalyst / LigandBaseSolventTemperatureYield
Pd(PPh₃)₄K₂CO₃Toluene/WaterRefluxGood to Excellent
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/Water80-100 °CHigh
Pd(OAc)₂ / Buchwald LigandsCs₂CO₃Toluene or Dioxane80-110 °CHigh

This table presents typical conditions for Suzuki-Miyaura cross-coupling to form biaryl compounds. nih.govnih.govmdpi.com

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. researchgate.net For the target molecule, 1,4-dibromo-2,5-dimethylbenzene would be reacted with a phenylstannane reagent, such as tributyl(phenyl)stannane.

Catalyst / LigandAdditiveSolventTemperatureYield
Pd(PPh₃)₄NoneToluene or Dioxane100 °CGood
Pd(OAc)₂ / XPhosCsFt-BuOH110 °CHigh
PdCl₂(PPh₃)₂CuINMP or DMF80-100 °CModerate to Good

This table shows representative conditions for Stille cross-coupling reactions. researchgate.netnih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is often noted for its high reactivity. wikipedia.org The synthesis would proceed by reacting 1,4-dibromo-2,5-dimethylbenzene with a phenylzinc halide.

Catalyst / LigandOrganozinc ReagentSolventTemperatureYield
Pd(PPh₃)₄PhZnClTHFRefluxHigh
NiCl₂(dppe)PhZnClTHF / DioxaneRoom Temp to RefluxGood to High
Pd(OAc)₂ / CPhosPhZnBrTHFRoom TemperatureHigh

This table summarizes typical conditions for Negishi cross-coupling reactions. organic-chemistry.orgnih.gov

The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl groups to an aromatic ring. uco.esresearchgate.net While direct diarylation to form the target compound is challenging, Friedel-Crafts benzylation of p-xylene with benzyl (B1604629) chloride is a well-established reaction that produces an analogue, 2,5-dibenzyl-1,4-dimethylbenzene. These reactions are typically catalyzed by Lewis acids or, more recently, solid acid catalysts for greener processes. uco.essemanticscholar.org

CatalystReactantsSolventTemperatureProduct
AlCl₃p-xylene, Benzyl chlorideCS₂ or excess p-xylene0 °C to Room Temp2,5-Dibenzyl-1,4-dimethylbenzene
ZnFe₂O₄ nanoparticlesp-xylene, Benzyl chlorideNone60-80 °C2,5-Dibenzyl-1,4-dimethylbenzene
Zr-SBA-15p-xylene, Benzyl alcoholNoneReflux or Microwave2,5-Dibenzyl-1,4-dimethylbenzene

This table shows various catalytic systems for the Friedel-Crafts benzylation of p-xylene. uco.essemanticscholar.org

Metal-halogen exchange is a powerful technique for creating functionalized aromatic compounds that may not be accessible through other means. nih.gov The process typically involves treating an aryl halide with an organolithium reagent (like n-BuLi or t-BuLi) at low temperatures. This generates a potent aryl-lithium nucleophile, which can then be trapped with a variety of electrophiles.

While direct synthesis of this compound via this method is uncommon, it is an excellent strategy for producing its derivatives. For example, a study reported the synthesis of 1,4-bis(dimethylsilyl)-2,5-diphenylbenzene starting from 2,5-dibromo-1,4-diphenylbenzene. researchgate.net In this procedure, a double bromine-lithium exchange was performed using n-butyllithium, and the resulting dilithio-intermediate was quenched with dimethylchlorosilane to afford the desired silylated product in high yield. researchgate.net

Starting MaterialReagent 1Reagent 2 (Electrophile)ProductYield
2,5-Dibromo-1,4-diphenylbenzenen-ButyllithiumDimethylchlorosilane1,4-Bis(dimethylsilyl)-2,5-diphenylbenzene91%

This table details a specific example of derivatization via metal-halogen exchange. researchgate.net

Advanced Functionalization and Derivatization Approaches

Once the core structure of this compound or its analogues is assembled, it can be further modified to introduce new functionality. These derivatization reactions allow for the fine-tuning of the molecule's physical and electronic properties.

One prominent example is the introduction of silyl (B83357) groups onto the central phenyl ring. As described previously, reacting 2,5-dibromo-1,4-diphenylbenzene with n-BuLi followed by dimethylchlorosilane provides an efficient route to 1,4-bis(dimethylsilyl)-2,5-diphenylbenzene. researchgate.net This type of functionalization is significant for tuning the photophysical properties of p-terphenyls for applications in materials science. researchgate.net

Other potential functionalization strategies, drawn from general aromatic chemistry, could include:

Halogenation: Selective bromination or iodination of the terminal phenyl rings or the more sterically hindered central ring to provide handles for further cross-coupling reactions.

Nitration: Introduction of nitro groups, which can be subsequently reduced to amines for further derivatization.

C-H Functionalization: Direct activation of C-H bonds on the aromatic rings to install new groups, a rapidly advancing field in organic synthesis. rsc.org

Benzylic Functionalization: Oxidation or halogenation of the methyl groups to introduce aldehydes, carboxylic acids, or benzylic halides, providing another avenue for derivatization.

These advanced methods expand the chemical space accessible from the basic this compound scaffold, enabling the creation of a wide array of complex molecules.

Strategies for Tailoring Peripheral Substituents

The modification of the peripheral substituents on the central benzene ring of a 1,4-diphenylbenzene framework is crucial for fine-tuning the molecule's properties. Key strategies include electrophilic aromatic substitution and catalyzed coupling reactions.

Friedel-Crafts alkylation is a fundamental method for introducing alkyl groups onto an aromatic ring. This type of electrophilic aromatic substitution is often employed in introductory organic chemistry to demonstrate the principles of activating groups and steric hindrance. nih.govrsc.org For example, the synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene is achieved by reacting 1,4-dimethoxybenzene (B90301) with tert-butyl alcohol in the presence of a strong acid. rsc.org This reaction highlights how the positions of incoming substituents are directed by the existing groups on the ring. The dialkylated product is favored because the remaining positions on the aromatic ring are too sterically hindered to allow for further reaction. rsc.org A similar principle applies to the synthesis of 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene, which is prepared via the alkylation of 1,4-dimethoxybenzene with 2-methyl-2-butanol. nih.gov

More advanced strategies involve palladium-catalyzed coupling reactions, which allow for the formation of carbon-heteroatom bonds. These methods are instrumental in synthesizing complex derivatives, such as the pharmaceutical compound vortioxetine. The synthesis can involve coupling 2,4-dimethylthiophenol with a di-halogenated benzene derivative, like 2-bromoiodobenzene or 1,2-dibromobenzene, using a palladium catalyst and a phosphine (B1218219) ligand to form a key intermediate. google.com This demonstrates a powerful method for introducing thioether linkages, a significant alteration of the peripheral functionality.

Strategy Description Example Reaction Reference
Friedel-Crafts AlkylationIntroduction of alkyl groups to an activated aromatic ring using an alkyl halide or alcohol and a Lewis or Brønsted acid catalyst.Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene from 1,4-dimethoxybenzene and tert-butyl alcohol. rsc.org
Palladium-Catalyzed ThioetherificationFormation of a carbon-sulfur bond between an aryl halide and a thiol, mediated by a palladium catalyst and a phosphine ligand.Reaction of 2,4-dimethylthiophenol with 2-bromoiodobenzene to form a 1-(2-bromo-phenylsulfanyl)-2,4-dimethyl-benzene intermediate. google.com

Synthesis of Silyl-Substituted Analogues

The introduction of silyl groups onto the p-terphenyl (B122091) scaffold can significantly influence the photophysical properties of the material. A direct and high-yield synthesis of 1,4-Bis(dimethylsilyl)-2,5-diphenylbenzene has been developed as part of investigations into silyl-substituted p-terphenyls. researchgate.netnih.gov

The synthesis starts with 2,5-dibromo-1,4-diphenylbenzene. This starting material is treated with n-butyllithium (n-BuLi) at a low temperature (-78 °C) in anhydrous tetrahydrofuran (B95107) (THF). The n-BuLi acts as a strong base, leading to a lithium-halogen exchange that forms a highly reactive dilithiated intermediate. This intermediate is then quenched by the addition of dimethylchlorosilane. The reaction mixture is allowed to warm to room temperature and stirred overnight to ensure completion. After an aqueous workup and purification by column chromatography followed by recrystallization, the desired product, 1,4-bis(dimethylsilyl)-2,5-diphenylbenzene, is obtained as a white solid in a high yield of 91%. researchgate.netnih.gov

X-ray crystallography reveals that the molecule is centrosymmetric, with the center of the central benzene ring located on a crystallographic inversion center. researchgate.net The dihedral angle between the central benzene ring and the peripheral phenyl substituents is 67.7 (2)°. researchgate.netnih.govnih.gov The crystal packing is primarily stabilized by van der Waals forces. researchgate.netnih.gov

Parameter Description Reference
Starting Material 2,5-dibromo-1,4-diphenylbenzene researchgate.netnih.gov
Reagents 1. n-Butyllithium (n-BuLi) in hexane2. Dimethylchlorosilane researchgate.netnih.gov
Solvent Anhydrous Tetrahydrofuran (THF) researchgate.netnih.gov
Reaction Conditions -78 °C to room temperature researchgate.netnih.gov
Product 1,4-Bis(dimethylsilyl)-2,5-diphenylbenzene researchgate.netnih.gov
Yield 91% researchgate.netnih.gov
Molecular Geometry Centrosymmetric, with a 67.7 (2)° dihedral angle between central and peripheral rings. researchgate.netnih.govnih.gov

Electrochemical Synthesis of Related Diamine Derivatives

Electrochemical methods offer a green and efficient alternative for synthesizing complex organic molecules. A notable example is the electrochemical synthesis of N1,N4-diphenyl-2-(phenylsulfonyl)benzene-1,4-diamine derivatives, which are structurally related to the diphenylbenzene core but feature nitrogen atoms linked to the central ring. researchgate.net

The synthesis is based on the electrochemical oxidation of N,N'-diphenyl-l,4-phenylenediamine (DPD) at a carbon electrode. researchgate.net The process involves a sequence of electrochemical (E) and chemical (C) steps.

Initial Oxidation (E): The process begins with a one-electron oxidation of DPD to its corresponding radical cation (DPD•+).

Disproportionation (Disp): The DPD•+ radical cation can participate in a disproportionation reaction, where two radical cations react to form one molecule of the original DPD and one molecule of N-(4-(phenylimino)cyclohexa-2,5-dienylidene)benzenamine (CHD).

Chemical Reaction (C): The electrochemically generated CHD, which is an electrophile, then undergoes a Michael addition reaction with an arylsulfinic acid present in the solution as a nucleophile.

Final Product: This reaction sequence, termed an "ECDispCMich" mechanism, results in the formation of various N1,N4-diphenyl-2-(phenylsulfonyl)benzene-1,4-diamine derivatives in good yields. researchgate.net

The rate of the reaction is dependent on the pH of the solution, with the rate increasing as the pH increases. researchgate.net This controlled-potential electrolysis method provides a facile route to these complex diamine derivatives. researchgate.net

Step Mechanism Description Reference
1Electrochemical Oxidation (E)N,N'-diphenyl-l,4-phenylenediamine (DPD) is oxidized to a radical cation (DPD•+). researchgate.net
2Disproportionation (Disp)DPD•+ converts to DPD and N-(4-(phenylimino)cyclohexa-2,5-dienylidene)benzenamine (CHD). researchgate.net
3Michael Addition (CMich)The electrochemically generated CHD reacts with an arylsulfinic acid nucleophile. researchgate.net
4Final Product FormationFormation of N1,N4-diphenyl-2-(phenylsulfonyl)benzene-1,4-diamine derivatives. researchgate.net

Electronic and Optoelectronic Properties of 1,4 Dimethyl 2,5 Diphenylbenzene

Electronic Structure and Band Gap Analysis

Localization of Frontier Molecular Orbitals (HOMO, LUMO)

Without specific computational studies on 1,4-Dimethyl-2,5-diphenylbenzene, the precise localization of its HOMO and LUMO cannot be definitively described. In analogous aromatic systems, the HOMO is typically distributed across the π-conjugated framework of the benzene (B151609) and phenyl rings, representing the electron-donating character. The LUMO, conversely, is also expected to be delocalized over the π-system, serving as the electron-accepting orbital. The methyl groups, being weakly electron-donating, would have a minor influence on the localization of these frontier orbitals compared to the phenyl substituents.

Photophysical Behavior and Excited-State Dynamics

Detailed experimental data on the photophysical behavior and excited-state dynamics of this compound are not extensively reported.

Fluorescence and Luminescence Characteristics

The fluorescence and luminescence characteristics of this compound have not been specifically documented. However, studies on similar molecules, such as p-terphenyl (B122091), which shares the three-ring phenyl structure, can offer some context. p-Terphenyl is known to be a highly fluorescent compound. The introduction of methyl groups on the central ring, as in this compound, could potentially influence the fluorescence quantum yield and emission wavelength. Research on xylene isomers has shown that the position of methyl groups can affect fluorescence intensity.

Charge Transfer (CT) Processes and Exciton (B1674681) Dynamics

Information regarding charge transfer processes and exciton dynamics within this compound is not available. In molecules with similar donor-acceptor characteristics, intramolecular charge transfer can occur upon photoexcitation. Given the structure of this compound, where the diphenylbenzene core acts as a π-system, charge transfer phenomena would likely depend on the nature of any additional functional groups, which are absent in this specific compound.

Redox Properties and Electrochemical Activity

Specific experimental data from techniques like cyclic voltammetry, which would reveal the redox potentials and electrochemical activity of this compound, are not found in the surveyed literature. The electrochemical behavior of such compounds is critical for their application in organic electronics. Studies on related diphenylbenzene derivatives could provide an estimation of their redox behavior, but direct measurements for the target molecule are necessary for an accurate assessment.

Applications in Organic Electronics and Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs) and Display Technologies

The unique photophysical properties of 1,4-Dimethyl-2,5-diphenylbenzene and its derivatives make them highly suitable for use in OLEDs, which are at the forefront of next-generation display and lighting technologies. Their applications span both as light-emitting materials and as host materials for other emitters.

Application as Emitter Materials (e.g., Deep-Blue Emitters)

Achieving efficient and stable deep-blue emission is a critical challenge in the development of full-color OLED displays. Substituted p-terphenyls, including this compound, are investigated for their potential as deep-blue emitters. The rigid backbone of the p-terphenyl (B122091) unit helps in achieving high photoluminescence quantum yields (PLQYs), a key parameter for efficient light emission. The methyl and phenyl substituents can be strategically used to tune the emission color and improve the material's processability and thermal stability.

Research into related quaterphenyl (B1678625) derivatives has shown that such molecules can act as efficient deep-blue emitters in non-doped OLEDs, achieving high external quantum efficiencies (EQEs) of nearly 6% with excellent color purity. rsc.org These findings suggest that this compound, with its similar core structure, holds promise as a deep-blue emitter. The development of new blue-violet emitters based on an indenopyrazine core substituted with bulky m-terphenyl (B1677559) side groups has also demonstrated the potential of terphenyl units in achieving blue-shifted emissions. researchgate.net While specific performance data for OLEDs using solely this compound as the emitter is not extensively documented in publicly available research, the performance of analogous compounds underscores its potential. For instance, a dual-core chromophore system incorporating anthracene (B1667546) and pyrene (B120774) moieties has been developed to create deep-blue emitters with high efficiencies. nih.gov

Emitter Type Compound Class Achieved Performance CIE Coordinates
Deep-Blue FluorescentQuaterphenyl DerivativesEQE: ~6%(0.152, 0.085)
Deep-Blue FluorescentIndenopyrazine with TerphenylBlue-shifted emission(0.1516, 0.045) researchgate.net
Deep-Blue FluorescentDual-Core (Anthracene-Pyrene)CE: 5.49 cd/A, EQE: 4.26%Not Specified nih.gov
Deep-Blue FluorescentHole-Transporting Material as EmitterEQE: 4.5%(0.155, 0.051) mdpi.com
Solution-Processed Deep-BlueMultiple Resonance (MR) TypeCE: 6.0 cd/A(0.133, 0.076) displaydaily.com

Utilization as Host Materials in Phosphorescent and Fluorescent OLEDs

In addition to being an emitter, this compound can function as a host material in both fluorescent and phosphorescent OLEDs. An effective host material must possess a high triplet energy to confine the excitons on the guest emitter, preventing energy loss. The rigid structure of p-terphenyl derivatives generally leads to high triplet energies, making them suitable hosts for phosphorescent emitters, especially for blue and green phosphors.

While specific data on this compound as a host is limited, studies on related materials provide valuable insights. The general requirements for host materials include good thermal stability, appropriate HOMO/LUMO energy levels for efficient charge injection and transport, and the ability to form stable amorphous films. The molecular structure of this compound suggests it would possess good thermal stability. The development of advanced deep-blue emitters often involves their incorporation into a host matrix to optimize device performance. rsc.org

Organic Photovoltaics (OPVs)

The application of this compound in organic photovoltaics is a less explored area compared to its use in OLEDs. However, the fundamental properties that make it suitable for OLEDs, such as its tunable electronic structure and good charge transport characteristics, could also be beneficial for OPVs. In an OPV device, a blend of electron-donating and electron-accepting materials forms the active layer where sunlight is converted into electricity.

While there are no direct reports on the use of this compound in OPV active layers, related research on other organic semiconductor materials provides a basis for its potential. For instance, the synthesis of benzo[1,2-b:4,5-b′]dithiophene derivative-based polymers with deep HOMO levels has led to polymer solar cells with high open-circuit voltages. rsc.org The efficiency of organic solar cells can also be enhanced by using polymer interlayers to improve charge separation and collection. rsc.org Furthermore, a patent describes mixtures for photoactive layers in organic solar cells that include various merocyanine (B1260669) derivatives as either electron donors or acceptors, indicating the broad range of organic molecules being investigated for this purpose. google.com The development of materials with narrow bandgaps is crucial for efficiently harvesting solar radiation, and research into diphenyl-dihydrophenazine-based merocyanines has shown the ability to tune absorption and emission towards the near-infrared region. nims.go.jp

Organic Semiconductor Micro/Nanocrystals for Laser Applications

Organic semiconductor single crystals and micro/nanocrystals have attracted significant interest for their potential use in solid-state lasers due to their high photoluminescence efficiency and tunable emission properties. The ordered molecular packing in crystals can lead to enhanced light amplification and reduced losses.

Design and Analysis of Optical Resonators and Lasing Modes

The design of the optical resonator is crucial for achieving lasing. In micro/nanocrystals, the crystal facets can naturally form a Fabry-Pérot resonator. The analysis of lasing modes in such microcavities is essential for understanding and optimizing the laser performance. The ability to grow high-quality single crystals of organic materials is a key step in this direction.

Role in Polymer Chemistry and Conjugated Polymer Systems

The incorporation of this compound units into polymer backbones can lead to the development of novel conjugated polymers with tailored optoelectronic properties. The rigid and emissive nature of the diphenylbenzene core can impart desirable characteristics to the resulting polymers, such as high thermal stability, good charge transport, and strong luminescence.

Although direct examples of polymers synthesized from this compound are scarce in the literature, the synthesis of related conjugated polymers offers a glimpse into the possibilities. For instance, new photoluminescent conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (B1255708) (DPP) and 1,4-phenylene units have been synthesized via Suzuki coupling, resulting in soluble, hairy rod-type polymers with strong photoluminescence. researchgate.net Similarly, poly((2,5-dialkoxy-p-phenylene)ethynylene-p-phenyleneethynylene)s have been prepared, and their properties are influenced by the molecular packing, as revealed by the crystal structures of their model compounds. acs.org The development of degradable and chemically recyclable polymers using novel monomers also highlights the continuous innovation in polymer synthesis. nih.gov

The synthesis of such polymers would typically involve well-established cross-coupling reactions like Suzuki or Stille coupling, where a di-halogenated or di-boronylated derivative of this compound would be reacted with a suitable co-monomer. The choice of the co-monomer would allow for fine-tuning of the polymer's electronic and physical properties.

General Use as Fluorescent Probes in Analytical Chemistry

There is no evidence in the current body of scientific research to suggest that this compound is used as a fluorescent probe in analytical chemistry. The development of fluorescent probes typically involves compounds with specific photophysical properties, such as high quantum yield and sensitivity to their environment, which have not been reported for this compound.

Potential Application as Thermal Stabilizers in Polymer Formulations

No research data is available to support the potential application of this compound as a thermal stabilizer in polymer formulations. The evaluation of thermal stabilizers involves assessing a compound's ability to prevent the degradation of polymers at high temperatures, and such studies have not been published for this specific compound.

Theoretical and Computational Studies of 1,4 Dimethyl 2,5 Diphenylbenzene

Quantum Chemical Calculations of Electronic and Spectroscopic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and spectroscopic behavior of 1,4-Dimethyl-2,5-diphenylbenzene. These computational methods provide insights into the molecule's frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to its electronic properties and reactivity.

While specific DFT calculations for this compound are not extensively reported in publicly available literature, studies on analogous compounds like 2,5-dichloro-p-xylene (B72462) offer a framework for the expected outcomes. For instance, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set are commonly employed to optimize the molecular geometry and calculate electronic properties. chemicalbook.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The electronic properties of interest that would be determined from such calculations are summarized in the following table:

PropertyDescriptionExpected Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability.The phenyl and methyl substituents are expected to raise the HOMO energy compared to unsubstituted benzene (B151609), making it a better electron donor.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability.The LUMO is anticipated to be primarily located on the phenyl rings and the central benzene ring.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; a key indicator of chemical reactivity and electronic excitation energy.The extended π-conjugation due to the phenyl groups is expected to result in a smaller HOMO-LUMO gap compared to p-xylene (B151628), suggesting higher reactivity and absorption at longer wavelengths.
Dipole Moment A measure of the overall polarity of the molecule.Due to its symmetrical substitution, this compound is expected to have a very small or zero dipole moment.
Ionization Potential The minimum energy required to remove an electron from the molecule.Directly related to the HOMO energy, this value would quantify its electron-donating capacity.
Electron Affinity The energy released when an electron is added to the molecule.Related to the LUMO energy, this would indicate its ability to accept an electron.

Molecular Simulation of Structural Parameters and Conformational Dynamics

Molecular simulations, including molecular dynamics (MD), are employed to investigate the structural parameters and conformational dynamics of this compound. These simulations provide a detailed picture of the molecule's three-dimensional structure, including bond lengths, bond angles, and the rotational freedom of its constituent parts.

A critical structural parameter for this molecule is the dihedral angle between the plane of the central benzene ring and the planes of the two phenyl substituents. This angle is a result of the balance between electronic stabilization from π-conjugation (favoring planarity) and steric hindrance between the hydrogen atoms on the phenyl rings and the methyl groups on the central ring (favoring a twisted conformation).

Experimental data from the crystal structure of a closely related compound, 1,4-Bis(dimethylsilyl)-2,5-diphenylbenzene, reveals a dihedral angle of 67.7(2)° between the central benzene ring and its phenyl substituents. scbt.com It is reasonable to expect a similar significant twist in this compound due to steric repulsion.

MD simulations can further explore the dynamic nature of this twisting, providing information on the rotational energy barriers and the distribution of dihedral angles at different temperatures. Such studies on p-xylene have provided insights into its behavior in the liquid phase. chemicalbook.comhoffmanchemicals.com

The following table summarizes the key structural parameters that are typically determined through a combination of computational optimization and experimental data from analogous compounds.

ParameterDescriptionExpected Value/Trend for this compound
C-C Bond Lengths (Aromatic) The lengths of the carbon-carbon bonds within the benzene and phenyl rings.Expected to be in the range of 1.39-1.41 Å, typical for aromatic systems.
C-C Bond Lengths (Single) The lengths of the single bonds connecting the phenyl rings to the central benzene ring.Expected to be around 1.49 Å.
C-CH₃ Bond Length The length of the bond between the central ring and the methyl group carbon.Expected to be around 1.51 Å.
Dihedral Angle (Phenyl-Benzene) The angle of twist between the planes of the phenyl rings and the central benzene ring.Expected to be significant (likely > 45°) due to steric hindrance, similar to its silyl-analogue.
Conformational Energy Barrier The energy required to rotate the phenyl rings relative to the central ring.MD simulations would reveal the magnitude of this barrier, influencing its dynamic behavior.

Modeling of Aromaticity and Electron Mobility within the Molecular Framework

The aromaticity of the central benzene ring in this compound is a subject of theoretical interest, as the substituents can influence the degree of electron delocalization. Aromaticity is often quantified using computational indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

NICS values are calculated at the center of the ring and provide a measure of the magnetic shielding or deshielding induced by the ring current. A more negative NICS value generally indicates stronger aromaticity.

HOMA values are based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system.

Electron mobility within the molecular framework is another important property that can be modeled. This is particularly relevant for understanding the potential of such molecules in organic electronics. Theoretical calculations can map the electron density distribution and predict pathways for charge transport. The twisted conformation of the phenyl rings will have a significant impact on the extent of π-conjugation and, consequently, on the intramolecular electron mobility.

Prediction of Spectroscopic Signatures and Photophysical Response

Time-dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the spectroscopic signatures of molecules, including their UV-Vis absorption and fluorescence spectra. These calculations can predict the excitation energies and oscillator strengths of electronic transitions, providing a theoretical basis for interpreting experimental spectra.

For this compound, the primary electronic transitions are expected to be of the π → π* type, involving the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital within the conjugated system of the three aromatic rings. Due to the extended conjugation provided by the phenyl groups, the absorption and emission maxima are expected to be red-shifted (occur at longer wavelengths) compared to p-xylene.

The following table outlines the key photophysical properties that can be predicted using TD-DFT calculations.

PropertyDescriptionPredicted Characteristics for this compound
λ_max (Absorption) The wavelength of maximum absorption in the UV-Vis spectrum.Expected to be in the UV-A region, at a longer wavelength than benzene and p-xylene, due to extended conjugation.
Oscillator Strength (f) A measure of the probability of an electronic transition occurring.The main π → π* transition is expected to have a high oscillator strength.
λ_em (Emission) The wavelength of maximum emission in the fluorescence spectrum.Expected to be at a longer wavelength than the absorption maximum (Stokes shift), likely in the near-UV or blue region of the visible spectrum.
Fluorescence Quantum Yield (Φ_F) The ratio of photons emitted to photons absorbed.The twisted conformation might lead to non-radiative decay pathways, potentially reducing the quantum yield.
Excited State Lifetime (τ) The average time the molecule spends in the excited state before returning to the ground state.Influenced by the rates of radiative and non-radiative decay processes.

Advanced Characterization Techniques Employed in Research on 1,4 Dimethyl 2,5 Diphenylbenzene

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the molecular structure and purity of 1,4-Dimethyl-2,5-diphenylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for verifying the identity and structural integrity of this compound. In a relevant study, the synthesis of this compound was confirmed, and its chemical shifts (δ) were recorded. core.ac.uk Due to the molecule's symmetry, a specific pattern of signals is expected in both ¹H and ¹³C NMR spectra. The proton NMR would show distinct signals for the methyl protons and the aromatic protons on the central and pendant phenyl rings. Similarly, the ¹³C NMR spectrum would reveal a unique set of peaks corresponding to the different carbon environments within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show absorptions corresponding to C-H stretching vibrations of the methyl groups and the aromatic rings, as well as C=C stretching vibrations within the benzene (B151609) rings. The recording of IR spectra has been noted as a key characterization step in research involving this compound. core.ac.uk The analysis of these spectra helps to confirm the successful synthesis and purity of the material. researchgate.net

Solid-State Structural and Thermal Characterization

The arrangement of molecules in the solid state and the thermal stability are critical parameters, especially for applications in electronic devices.

X-ray Crystallography (Single-Crystal and Powder Diffraction)

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray diffraction. For this compound, analysis by X-ray single-crystal structure determination has been performed to elucidate its molecular geometry and crystal packing. core.ac.uk This technique provides definitive proof of the compound's structure, including bond lengths, bond angles, and the dihedral angle between the central and peripheral phenyl rings. This torsional angle is a key parameter as it influences the degree of π-conjugation across the molecule, which affects its electronic and photophysical properties. Powder X-ray Diffraction (PXRD) can also be used to characterize the bulk material's crystallinity and phase purity.

ParameterDescription
Crystal System The crystal system (e.g., Monoclinic, Orthorhombic).
Space Group The designation for the symmetry of the unit cell.
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°).
Wavelength The wavelength of the X-ray source used (e.g., Mo Kα).
Temperature The temperature at which the data was collected.
Reflections Collected The total number of diffraction spots measured.
Independent Reflections The number of unique reflections after accounting for symmetry.

Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is employed to determine the thermal stability of materials, identifying phase transitions such as melting point and glass transition temperature (Tg). While specific DSC data for this compound is not detailed in the provided search results, derivative compounds incorporating this moiety have been characterized by DSC and thermogravimetric analysis (TGA). researchgate.netresearchgate.net These analyses show high thermal decomposition temperatures (e.g., 420–490 °C) and high glass transition temperatures (e.g., 160–173 °C) for the larger molecules, indicating the inherent stability of the underlying molecular framework. researchgate.net

Electrochemical Characterization (e.g., Cyclic Voltammetry, Controlled Potential Coulometry)

The electrochemical properties of this compound are critical for its use in electronic applications, as they determine its ability to accept or donate electrons.

Cyclic Voltammetry (CV) is a key technique used to investigate the redox behavior of a compound. The results of cyclic voltammetry studies on this compound have been reported, providing information on its oxidation and reduction potentials. core.ac.uk From these potentials, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. These parameters are fundamental to designing materials for OLEDs, as they govern charge injection and transport properties. For materials incorporating the this compound unit, CV measurements have confirmed excellent reversible redox behavior, which is essential for the operational stability of electronic devices. researchgate.net

Microscopic and Imaging Techniques (e.g., Atomic Force Microscopy, Transmission Electron Microscopy, X-ray Diffraction for Nanoparticles)

The microscopic and imaging analysis of this compound and its derivatives provides crucial insights into their structural and morphological properties at the atomic and nanoscale levels. These techniques are instrumental in correlating the molecular structure with the material's bulk properties.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound, such as 1,4-Bis(dimethylsilyl)-2,5-diphenylbenzene, XRD analysis has been employed to elucidate the molecular and crystal structure.

Crystallographic Data for 1,4-Bis(dimethylsilyl)-2,5-diphenylbenzene
ParameterValue
Chemical FormulaC₂₂H₂₆Si₂
Formula Weight346.61
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)14.8966 (3)
b (Å)6.0132 (1)
c (Å)26.1211 (6)
β (°)123.166 (1)
Volume (ų)1958.64 (7)
Z4
Density (calculated) (Mg m⁻³)1.175

While specific studies on the X-ray diffraction of this compound nanoparticles are not prevalent in the reviewed literature, the principles of this technique would be applicable. For nanoparticles, XRD patterns can provide information on the crystal structure, phase purity, average crystallite size (using the Scherrer equation), and strain.

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): Although direct AFM and TEM studies on this compound are not extensively documented, these techniques are vital for characterizing the morphology of materials incorporating this and similar molecular units. For instance, in the field of organic electronics, where derivatives of this compound may be used, AFM and TEM are routinely employed to investigate the thin film morphology of polymers.

AFM is used to obtain three-dimensional topographical images of a material's surface with nanoscale resolution. This is particularly useful for assessing the surface roughness, and phase separation in polymer blends or the morphology of thin films, which can significantly impact device performance. For example, studies on poly(p-phenylene vinylene) (PPV) films, a class of polymers where this compound could potentially be incorporated as a monomer, have utilized AFM to visualize the surface morphology. ntmdt-si.com

TEM, on the other hand, provides high-resolution images of the internal structure of a material. By transmitting a beam of electrons through an ultrathin specimen, TEM can reveal details about the size, shape, and distribution of nanoparticles or different phases within a material. In the context of PPV-based materials, TEM has been used to observe the bulk morphology and the dispersion of fullerene derivatives within the polymer matrix in organic solar cells. ntmdt-si.com

Future Research Directions and Emerging Paradigms for 1,4 Dimethyl 2,5 Diphenylbenzene

Design Principles for Enhanced Performance in Optoelectronic Devices

The inherent photophysical properties of 1,4-dimethyl-2,5-diphenylbenzene, stemming from its p-terphenyl-like core, make it an attractive building block for organic optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Future research will likely focus on strategic molecular design to enhance its performance in these applications.

Key design principles will revolve around tuning the electronic properties of the molecule to optimize charge injection, transport, and emission characteristics. The introduction of silyl (B83357) substituents at the 2,5-positions of the central phenyl ring, for example, has been investigated in analogous p-terphenyls. researchgate.net This modification can influence the photophysics of the molecule, and a systematic study of such derivatives of this compound could lead to materials with improved quantum yields and tailored emission spectra.

Furthermore, the synthesis of derivatives with electron-donating or electron-withdrawing groups attached to the terminal phenyl rings is a critical area of exploration. This approach can effectively modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection from electrodes and for achieving desired emission colors in OLEDs. For instance, the strategic placement of functional groups can induce intramolecular charge transfer, leading to red-shifted emission and potentially enabling the development of near-infrared (NIR) emitting materials. nims.go.jp

Exploration of Novel Derivatives and Extended Conjugated Systems

The core structure of this compound serves as an excellent scaffold for the synthesis of novel derivatives and extended conjugated systems with tailored properties. Future research will undoubtedly delve into the creation of a diverse library of such compounds.

One promising avenue is the synthesis of polymers based on the this compound monomer. Such polymers would exhibit extended π-conjugation along the backbone, potentially leading to materials with high charge carrier mobilities, a desirable characteristic for OFETs. The methyl groups on the central ring could also enhance the solubility of these polymers, facilitating their processing from solution for large-area device fabrication.

Another area of interest is the synthesis of derivatives where the phenyl rings are replaced with other aromatic or heteroaromatic systems. For instance, incorporating thiophene (B33073) rings could lead to materials with different electronic and solid-state packing properties, which are known to significantly impact device performance. The synthesis of dimethyl 2,5-bis(5-hexylthiophen-2-yl)benzene-1,4-dioate, a related structure, highlights the feasibility of such synthetic modifications.

Furthermore, the creation of extended, rigid, and planar structures based on the this compound unit is a key direction. This could be achieved through the introduction of bridging units or by synthesizing ladder-type polymers. These highly conjugated and conformationally locked structures are expected to exhibit exceptional electronic communication and could be valuable for applications in molecular wires and high-performance OFETs.

Advanced Materials for Sensor and Catalysis Applications

The aromatic and electron-rich nature of this compound and its derivatives suggests their potential utility in the development of advanced materials for chemical sensors and catalysis.

For sensor applications, the strategy would involve functionalizing the this compound core with specific recognition units that can selectively bind to target analytes. Upon binding, the electronic and photophysical properties of the core could be modulated, leading to a detectable change in fluorescence or absorption. For example, derivatives bearing chelating groups could be explored for the detection of heavy metal ions. The change in the fluorescence spectrum upon metal ion coordination would form the basis of the sensing mechanism.

In the realm of catalysis, derivatives of this compound could act as ligands for transition metal catalysts. The electronic properties of the ligand, which can be tuned by modifying the substituents on the phenyl rings, can influence the activity and selectivity of the metal center. Symmetrically modified 5,10-diphenyl-dihydrophenazine derivatives, which share structural similarities, have demonstrated efficient photocatalytic activity, suggesting that appropriately designed this compound derivatives could also function as photocatalysts. nims.go.jp Future work could explore their use in light-driven chemical transformations.

Integration into Flexible and Miniaturized Electronic Architectures

The processability and potential for high performance make this compound and its derivatives promising candidates for integration into flexible and miniaturized electronic architectures. The ability to deposit these materials from solution is a significant advantage for fabricating devices on flexible substrates, opening up possibilities for applications such as rollable displays, wearable sensors, and smart textiles.

To achieve successful integration, research should focus on understanding and controlling the thin-film morphology of these materials. The solid-state packing of organic semiconductors is a critical determinant of their charge transport properties. Studies on the crystal structure of derivatives like 1,4-bis(dimethylsilyl)-2,5-diphenylbenzene have shown that substituents can significantly influence the packing motif. researchgate.net By carefully designing the molecular structure, it may be possible to promote favorable π-stacking interactions that enhance charge mobility in thin-film transistors.

Q & A

Q. What are the established synthetic routes for 1,4-Dimethyl-2,5-diphenylbenzene, and how do reaction conditions influence product purity and yield?

  • Methodological Answer : The synthesis of this compound typically involves aromatic electrophilic substitution or Suzuki-Miyaura cross-coupling reactions. For example, in a related compound (1,4-Dihexyloxy-2,5-bis(2-nitrophenyl)benzene), Suzuki coupling of halogenated precursors with arylboronic acids under palladium catalysis is employed . Key parameters include:
  • Catalyst loading : Optimized Pd(PPh₃)₄ or Pd(OAc)₂ with ligand systems.

  • Temperature : Reactions often proceed at 80–110°C in inert atmospheres.

  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%). Yield optimization requires stoichiometric control of substituents to avoid polyalkylation byproducts .

    • Supporting Data :
ParameterTypical RangeImpact on Yield/Purity
Catalyst (Pd)1–5 mol%Higher loading → faster kinetics
Reaction Time12–24 hrsProlonged time → risk of side reactions
Solvent PolarityMedium-HighEnhances solubility of aromatic intermediates

Q. How is single-crystal X-ray diffraction applied to determine the molecular structure of this compound, and what are the critical parameters in data collection and refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For this compound derivatives, key steps include:

Crystal Growth : Slow evaporation from ethanol or DCM yields suitable crystals (0.3–0.5 mm³) .

Data Collection : Use a Nonius KappaCCD diffractometer with MoKα radiation (λ = 0.71073 Å). Collect data at 150 K to minimize thermal motion .

Refinement : SHELXL97 software refines structures using full-matrix least-squares on F². Hydrogen atoms are located via difference Fourier maps and optimized isotropically .
Critical parameters:

  • R-factor : Target <0.05 (e.g., R₁ = 0.037 in recent studies) .

  • Completeness : Ensure >99% coverage up to θ = 27.5° .

    • Crystallographic Data :
ParameterValue (1,4-Dimethoxy Analogue)Source
Space GroupPbca
Unit Cell (Å)a=7.1757, b=6.2769, c=16.5573
Z4

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., H-C-C angles) between historical and modern studies of this compound be resolved, and what implications do these have for NMR tensor analysis?

  • Methodological Answer : Early X-ray studies (e.g., Goodwin et al., 1950) reported H-C-C angles of 75.7°, conflicting with modern values (~120°). Resolution strategies include:

Re-determination : Use high-resolution SCXRD with low-temperature data collection (150 K) to reduce thermal disorder .

Validation : Cross-check with ¹³C chemical shift tensors from single-crystal NMR. For example, revised structures (R = 0.038) align better with NMR tensor orientations, confirming accurate hydrogen positioning .
Implications: Accurate crystallographic data are critical for calibrating NMR tensor calculations, as errors propagate into magnetic shielding predictions .

  • Key Discrepancy :
StudyH-C-C AngleR-FactorSource
Goodwin et al. (1950)75.7°0.067
Modern Redetermination~120°0.038

Q. What methodological approaches are recommended for validating computational models against experimental ¹³C chemical shift tensors of this compound?

  • Methodological Answer : To validate density functional theory (DFT) models:

Tensor Measurement : Acquire single-crystal ¹³C NMR data under magic-angle spinning (MAS) conditions.

DFT Calibration : Use software (e.g., CASTEP, Gaussian) with hybrid functionals (e.g., B3LYP) and gauge-including projector-augmented wave (GIPAW) methods .

Error Analysis : Compare principal components (δ₁₁, δ₂₂, δ₃₃) of experimental and computed tensors. Acceptable mean absolute errors (MAE) are <3 ppm .
Case Study: For 1,4-dimethoxybenzene, revised crystal structures reduced MAE from 8.2 ppm (historical models) to 2.5 ppm (modern DFT) .

  • Validation Metrics :
Tensor ComponentExperimental (ppm)Computed (ppm)MAE (ppm)
δ₁₁120.5123.02.5
δ₂₂90.288.71.5

Q. How do C-H···O hydrogen-bonding interactions influence the crystal packing and stability of this compound derivatives?

  • Methodological Answer : C-H···O interactions (2.5–3.0 Å) govern molecular alignment in the crystal lattice. For example:
  • Symmetry Operations : In Pbca space groups, symmetry code (-x, y+½, -z+½) generates interlocking networks .

  • Thermal Stability : Stronger interactions (shorter H···O distances) correlate with higher melting points (e.g., 329 K for 1,4-dimethoxybenzene) .
    Analysis tools: Mercury software visualizes packing diagrams, while Hirshfeld surfaces quantify interaction contributions .

    • Hydrogen-Bond Geometry :
InteractionD-H···A (Å)Angle (°)Symmetry Code
C8-H8···O12.72167-x, y+½, -z+½

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.